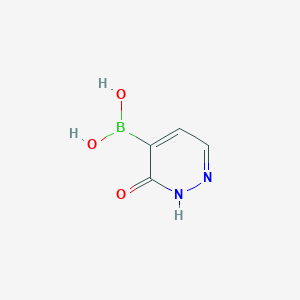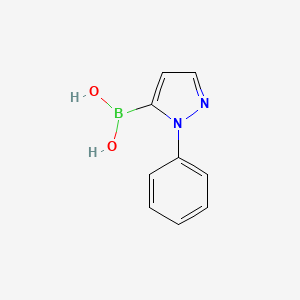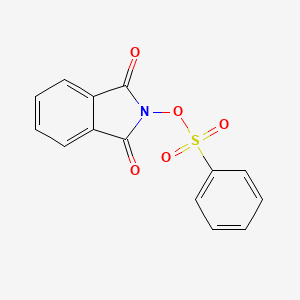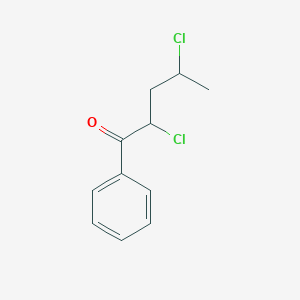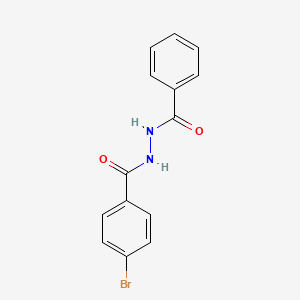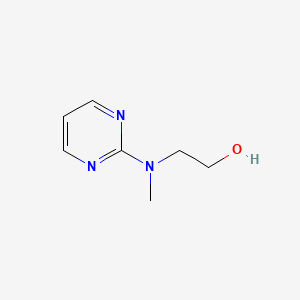
Tridecylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tridecylsilane is an organosilicon compound characterized by the presence of three decyl groups attached to a silicon atom. This compound is part of the broader class of silanes, which are silicon analogs of alkanes. This compound is known for its unique properties and applications in various fields, including organic synthesis and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tris(decylsilane) typically involves the reaction of decylsilane with a silicon halide, such as silicon tetrachloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silicon halide. A common method involves the use of a Grignard reagent, where decylmagnesium bromide reacts with silicon tetrachloride to form tris(decylsilane) and magnesium bromide chloride as a byproduct.
Industrial Production Methods
Industrial production of tris(decylsilane) follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and recrystallization, are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
Tridecylsilane undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form silanols and siloxanes.
Reduction: It can act as a reducing agent in organic synthesis, particularly in radical-mediated reactions.
Substitution: this compound can participate in substitution reactions, where one or more decyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: this compound is often used in the presence of radical initiators, such as azobisisobutyronitrile (AIBN), under mild conditions.
Substitution: Reagents such as halogens and organometallic compounds are used for substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Reduced organic compounds and silane byproducts.
Substitution: Functionalized silanes with various organic groups.
Wissenschaftliche Forschungsanwendungen
Tridecylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a reducing agent in radical-mediated reactions and as a precursor for the synthesis of other organosilicon compounds.
Biology: this compound derivatives are explored for their potential use in drug delivery systems due to their biocompatibility and ability to modify surface properties.
Medicine: Research is ongoing to investigate the use of tris(decylsilane) in the development of novel therapeutic agents and diagnostic tools.
Industry: It is used in the production of advanced materials, such as coatings and adhesives, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of tris(decylsilane) involves its ability to donate hydrogen atoms in radical-mediated reactions. This property makes it an effective reducing agent. The silicon atom in tris(decylsilane) can form stable radicals, which participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tris(trimethylsilyl)silane: Known for its use as a radical reducing agent.
Triphenylsilane: Used in hydrosilylation reactions.
Triethylsilane: Commonly used in organic synthesis as a reducing agent.
Uniqueness
Tridecylsilane is unique due to its long decyl chains, which impart distinct physical and chemical properties compared to other silanes. These properties include increased hydrophobicity and the ability to form stable emulsions, making it valuable in specific industrial applications.
Eigenschaften
Molekularformel |
C30H64Si |
|---|---|
Molekulargewicht |
452.9 g/mol |
IUPAC-Name |
tris-decylsilane |
InChI |
InChI=1S/C30H64Si/c1-4-7-10-13-16-19-22-25-28-31(29-26-23-20-17-14-11-8-5-2)30-27-24-21-18-15-12-9-6-3/h31H,4-30H2,1-3H3 |
InChI-Schlüssel |
UBOKAQVLIKXDOL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC[SiH](CCCCCCCCCC)CCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


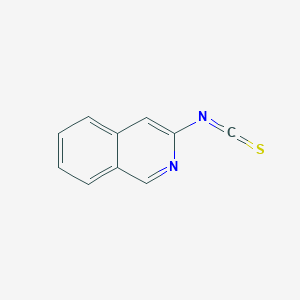
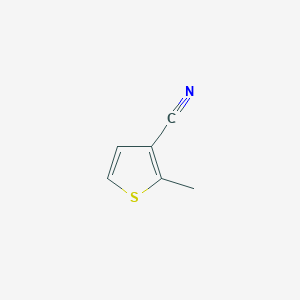
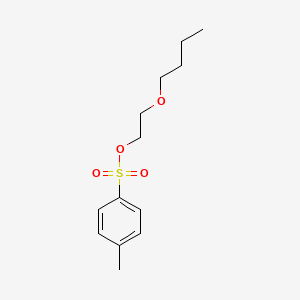
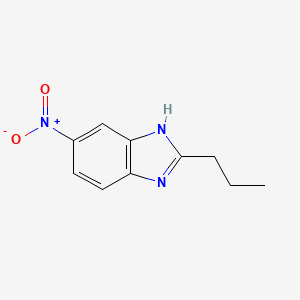
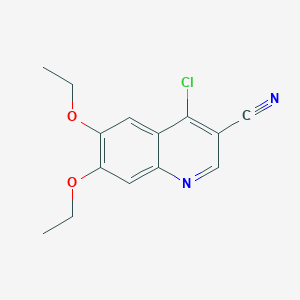
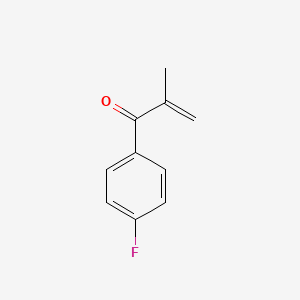
![N-((4aR,6S,8aR)-8a-(4-Aminothiazol-2-yl)-6-methyl-4,4a,5,6,8,8a-hexahydropyrano[3,4-d][1,3]thiazin-2-yl)benzamide](/img/structure/B8783695.png)
